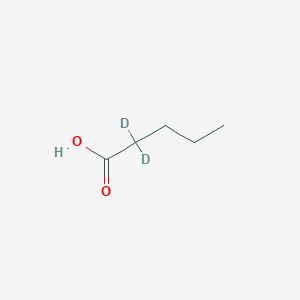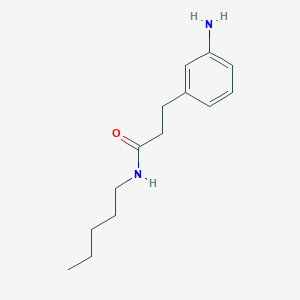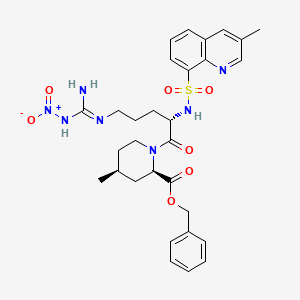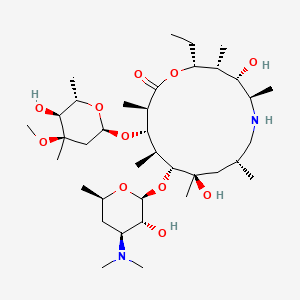![molecular formula C16H22ClN5 B13851204 N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride is a compound with a molecular formula of C16H22N5Cl and a molecular weight of 319.83 . This compound is known for its applications in pharmaceutical research, particularly in the field of serotonin receptor studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Attachment of the Triazole Group: The triazole group is introduced via a nucleophilic substitution reaction, where the triazole moiety is attached to the indole ring.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl groups to form the trimethylammonium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride has several scientific research applications:
作用機序
The mechanism of action of N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride involves its interaction with serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through specific molecular targets and pathways, including the activation or inhibition of receptor subtypes .
類似化合物との比較
Similar Compounds
Rizatriptan: Another compound with a similar indole and triazole structure, used as an antimigraine agent.
Sumatriptan: Shares structural similarities and is also used in the treatment of migraines.
Zolmitriptan: Another triptan compound with similar pharmacological properties.
Uniqueness
N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride is unique due to its specific trimethylammonium chloride moiety, which enhances its solubility and bioavailability compared to other similar compounds .
特性
分子式 |
C16H22ClN5 |
|---|---|
分子量 |
319.83 g/mol |
IUPAC名 |
trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H22N5.ClH/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20;/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OKTGGZAAAPPLJM-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


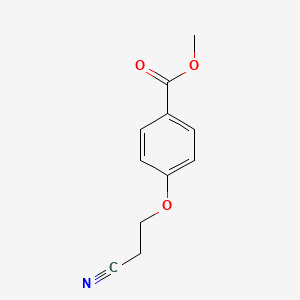
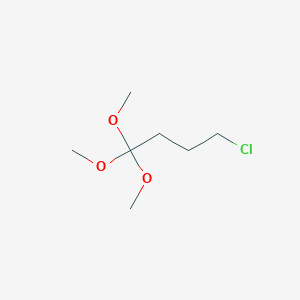
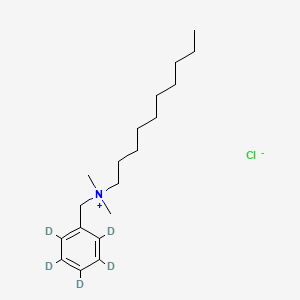
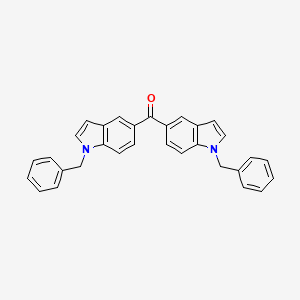
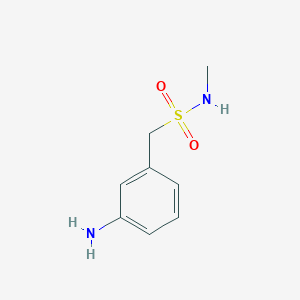
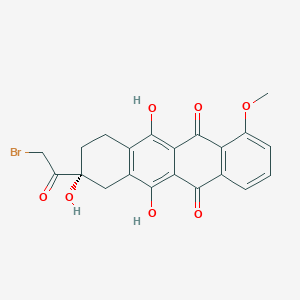
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
